molecular formula C10H7ClN2OS B1466996 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1495506-69-8

6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1466996
CAS No.: 1495506-69-8
M. Wt: 238.69 g/mol
InChI Key: OOWYWUNUHUVIIR-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C10H7ClN2OS and its molecular weight is 238.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been used as a precursor for synthesizing various heterocyclic compounds, which are anticipated to have biological activity. For example, this compound has been involved in the preparation of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives through reactions with electrophilic and nucleophilic reagents. These compounds were characterized by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectral studies, highlighting the compound's versatility in synthesizing novel heterocyclic compounds with potential biological applications (Elian, Abdelhafiz, & abdelreheim, 2014).

Quantum Chemical Calculations and Cytotoxic Activity

The compound has also been part of studies involving quantum chemical calculations to determine molecular properties. One study synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives, with the structure fully characterized by NMR, FT-IR spectroscopy, and elemental analyses. These compounds were evaluated for cytotoxic activities against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines, providing insights into their potential therapeutic applications (Kökbudak et al., 2020).

Antimicrobial and Antioxidant Potential

A series of compounds synthesized from this compound demonstrated potent in vitro antibacterial activities against a panel of Gram-positive and Gram-negative bacteria. Moreover, these compounds showed significant antioxidant potential in free radical scavenging activity measurements, indicating their possible use in developing antimicrobial and antioxidant agents (Kumar, Sharma, Kumari, & Kalal, 2011).

Synthesis of Bioactive Compounds

The compound has been instrumental in synthesizing bioactive molecules, including local anesthetics, antiarrhythmic, anti-inflammatory, and analgesic agents. This highlights its role in generating pharmacologically active derivatives through the introduction of various substituents and functional groups, providing a foundation for developing new therapeutic agents with enhanced activity and reduced side effects (Ranise et al., 1997).

Properties

IUPAC Name

6-(2-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWYWUNUHUVIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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